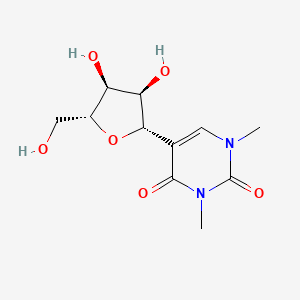

1,3-Dimethylpseudouridine

CAS No.: 64272-68-0

Cat. No.: VC2470270

Molecular Formula: C11H16N2O6

Molecular Weight: 272.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64272-68-0 |

|---|---|

| Molecular Formula | C11H16N2O6 |

| Molecular Weight | 272.25 g/mol |

| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7-,8-,9+/m1/s1 |

| Standard InChI Key | UWLSSKRAONJGQX-BGZDPUMWSA-N |

| Isomeric SMILES | CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

| SMILES | CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |

| Canonical SMILES | CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |

Introduction

Properties of Methylpseudouridines

Chemical Structure and Properties

N1-Methylpseudouridine (m1Ψ) has the molecular formula C10H14N2O6 with a molecular weight of 258.23 g/mol . High-resolution crystal structures of RNA containing m1Ψ show minimal structural distortion compared to non-modified RNA . The nucleoside has been reported naturally in Streptomyces platensis and Streptomyces lincolnensis .

3-Methylpseudouridine, with CAS No. 81691-06-7, shares the same molecular formula C10H14N2O6 and a nearly identical molecular weight of 258.228 g/mol . Unlike its N1-methylated counterpart, comprehensive data on 3-Methylpseudouridine's biological function and structural characteristics are more limited in the scientific literature.

Theoretical Structure of 1,3-Dimethylpseudouridine

Comparative Analysis

Structural Comparisons

Table 1: Comparative Properties of Pseudouridine and Methylated Derivatives

| Property | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) | 3-Methylpseudouridine | 1,3-Dimethylpseudouridine (theoretical) |

|---|---|---|---|---|

| Molecular Formula | C9H12N2O6 | C10H14N2O6 | C10H14N2O6 | C11H16N2O6 (theoretical) |

| Molecular Weight | 244.20 g/mol | 258.23 g/mol | 258.228 g/mol | ~272.26 g/mol (theoretical) |

| C-C Glycosidic Bond | Present | Present | Present | Presumed present |

| Immunogenicity | Higher than m1Ψ | Low | Not well characterized | Unknown |

| Protein Expression | Lower than m1Ψ | High | Not well characterized | Unknown |

Functional Differences

N1-Methylpseudouridine exhibits superior characteristics to pseudouridine, including less immunogenicity and increased protein production . This functional advantage has been crucial for its application in mRNA vaccines. The addition of the methyl group at the N1 position alters the hydrogen bonding capabilities of the nucleoside, potentially affecting RNA stability and interaction with cellular machinery.

Synthetic Methods

Synthesis Approaches

N1-Methylpseudouridine can be produced by chemical methylation of pseudouridine . Given the structural similarities, it's reasonable to hypothesize that 1,3-Dimethylpseudouridine might be synthesized through selective methylation of both the N1 and N3 positions of pseudouridine, though specific synthetic routes would need to be optimized for selectivity and yield.

Applications in Biotechnology

mRNA Vaccines and Therapeutics

N1-Methylpseudouridine has proven invaluable in mRNA vaccine technology, being utilized in the widely deployed COVID-19 vaccines to enhance protein expression while reducing immune system reactivity to the mRNA itself . The compound was first mentioned as a potential component of mRNA vaccines in a patent filed in 2006 .

Research published in 2015 demonstrated that N1-Methylpseudouridine improved protein expression from mRNA-based vaccines and reduced unwanted immunogenic responses in mammalian cells and live mice compared to pseudouridine .

Research Gaps and Future Directions

Current Limitations

The apparent scarcity of research specifically addressing 1,3-Dimethylpseudouridine represents a significant knowledge gap. Key questions remain unanswered:

-

Does 1,3-Dimethylpseudouridine occur naturally in biological systems?

-

How does the additional methylation at the N3 position affect translation efficiency, accuracy, and immunogenicity?

-

Could 1,3-Dimethylpseudouridine offer advantages over N1-Methylpseudouridine in RNA-based therapeutics?

Proposed Research Areas

Future research directions might include:

-

Synthesis and structural characterization of 1,3-Dimethylpseudouridine

-

Comparative studies of translation efficiency and fidelity

-

Immunological response profiling

-

Investigation of potential natural occurrence in various organisms

-

Application testing in mRNA therapeutic contexts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume